molecular formula C15H19NO2 B2474979 1-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2188360-15-6

1-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2474979
CAS No.: 2188360-15-6
M. Wt: 245.322
InChI Key: DBOCUDVEXBQCFM-UHFFFAOYSA-N
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Description

1-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one is a complex organic compound featuring a pyrrolidine ring, a methoxyphenyl group, and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrolidine ring reacts with a methoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Prop-2-en-1-one Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides, amines, or thiols under appropriate conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Similar structure with different substituents.

    2-Methoxy-4-(prop-2-en-1-yl)phenol: Contains a methoxyphenyl group and a prop-2-en-1-one moiety.

    2-Propanone, 1-(4-methoxyphenyl)-: Similar methoxyphenyl group with different functional groups.

Uniqueness

1-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one is unique due to its specific combination of a pyrrolidine ring, methoxyphenyl group, and prop-2-en-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-[(2-methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-3-15(17)16-10-6-8-13(16)11-12-7-4-5-9-14(12)18-2/h3-5,7,9,13H,1,6,8,10-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOCUDVEXBQCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2CCCN2C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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